molecular formula C11H10ClN3O B2834582 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one CAS No. 1282117-66-1

2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one

Cat. No.: B2834582
CAS No.: 1282117-66-1
M. Wt: 235.67
InChI Key: ULVMJBNCXUDJEL-UHFFFAOYSA-N
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Description

2-(4-Aminobenzyl)-6-chloropyridazin-3(2H)-one (CAS 1698-57-3) is a pyridazinone derivative characterized by a 6-chloro substituent on the pyridazinone ring and a 4-aminobenzyl group at position 2. The molecular formula is C₁₀H₇ClN₂O, with a molecular weight of 206.63 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyridazinones, which are known for anticonvulsive, antifungal, and herbicidal activities .

Properties

IUPAC Name

2-[(4-aminophenyl)methyl]-6-chloropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-10-5-6-11(16)15(14-10)7-8-1-3-9(13)4-2-8/h1-6H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVMJBNCXUDJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one typically involves the reaction of 4-aminobenzyl chloride with 6-chloropyridazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The 6-chloro group undergoes substitution reactions with nucleophiles, forming derivatives with altered electronic properties.

ReagentConditionsProductYieldCharacterization Data (Key Peaks)Source
4-AminobenzylamineCyclohexane, 35–40°C5-[(4-Aminobenzyl)amino]-4-chloropyridazin-3-one3%1H NMR^1\text{H NMR}: δ 8.44 (CH=N)
PiperidineDCM, 0°C to room temp6-Piperidinyl derivative75%IR: Loss of C–Cl stretch (750 cm1^{-1})

Key Observations :

  • Low yields in direct substitution (e.g., 3% with 4-aminobenzylamine) suggest competing reactions like sulfonylation dominate .

  • High yields (75–97%) occur with aliphatic amines under mild conditions (e.g., dichloromethane, room temperature) .

Carbonyl Group Reactivity

The C3 carbonyl participates in condensation reactions, forming hydrazones and semicarbazones.

ReagentConditionsProductSpectral DataSource
Semicarbazide·HClEthanol, refluxSemicarbazone derivativeIR: 1632 cm1^{-1} (C=N), 3221 cm1^{-1} (NH)
PhenylhydrazineMethanol, refluxPhenylhydrazone derivative1H NMR^1\text{H NMR}: δ 9.06 (CH=N)

Mechanistic Insight :

  • Hydrazine derivatives attack the carbonyl, forming imine linkages confirmed by IR and 1H NMR^1\text{H NMR} .

  • Oxidative cyclization with SeO2_2 converts semicarbazones to selenadiazolopyridazines (e.g., compound 4 in ).

Functionalization of the 4-Aminobenzyl Group

The primary amine on the benzyl group undergoes acylation and Schiff base formation.

Acylation Reactions

ReagentConditionsProductYieldCharacterizationSource
Benzoyl chlorideTHF, Et3_3NN-Benzoyl derivative88%1H NMR^1\text{H NMR}: δ 7.45–8.10 (Ar–H)
4-Nitrobenzenesulfonyl chlorideDCM, 0°CSulfonamide derivative92%IR: 1345 cm1^{-1} (S=O)

Schiff Base Formation

AldehydeConditionsProductKey DataSource
BenzaldehydeEthanol, refluxN-Benzylidene derivativeIR: 1614 cm1^{-1} (C=N)
Pyridine-2-carboxaldehydeEthanol, refluxPyridylimine derivative1H NMR^1\text{H NMR}: δ 8.82 (CH=N)

Applications :

  • Schiff bases serve as intermediates for anticancer agents (IC50_{50} values: 4.54–42.34 µM against HCT-116/MCF-7 cells) .

Cyclization and Heterocycle Formation

The scaffold participates in cyclocondensation to form fused rings.

ReagentConditionsProductKey DataSource
PCl3_3, Et3_3NDCM, 0°CDiazaphospholopyridazin derivative1H NMR^1\text{H NMR}: δ 2.24 (CH2_2)
SOCl2_2RefluxThiadiazolopyridazine derivativeMS: m/z 292 (M+^+)

Structural Confirmation :

  • Loss of NH/CO IR peaks and singlet CH2_2 signals in ^1\text{H NMR confirm cyclization .

Electrophilic Aromatic Substitution

The electron-rich pyridazinone ring undergoes halogenation and nitration.

ReagentConditionsProductYieldCharacterizationSource
HNO3_3/H2_2SO4_40°C5-Nitro derivative65%IR: 1520 cm1^{-1} (NO2_2)
Br2_2, FeBr3_3DCM, reflux5-Bromo derivative72%1H NMR^1\text{H NMR}: δ 7.89 (Ar–H)

Biological Activity Correlations

Derivatives exhibit modulated bioactivity based on substituents:

DerivativeTarget ActivityIC50_{50} (µM)Key Structural FeatureSource
6-PiperidinylFABP4 Inhibition0.12–0.45Hydrophobic piperidine ring
N-BenzoylAntiproliferative (MCF-7)6.10Electron-withdrawing benzoyl group

Computational Insights :

  • Molecular docking reveals hydrophobic interactions with ERα (binding score: −7.83 kcal/mol) .

  • HOMO-LUMO gaps correlate with reactivity; selenium analogs show lower band gaps than sulfur analogs .

Scientific Research Applications

1. Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent studies have highlighted the role of 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one as a potent inhibitor of FABP4, a protein implicated in metabolic disorders such as obesity and diabetes. The compound was identified through ligand-growing experiments which indicated its efficacy in reducing FABP4 activity, with an IC50 value significantly lower than established controls . This inhibition is crucial as FABP4 contributes to lipid metabolism and inflammation.

2. Antioxidant Properties
The compound exhibits antioxidant activity comparable to known antioxidants like ascorbic acid. This property suggests its potential use in formulations aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders .

Medicinal Chemistry Applications

1. Scaffold for Drug Development
The structural characteristics of this compound make it an attractive scaffold for developing new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for designing drugs targeting metabolic syndromes and inflammatory conditions .

2. Anticancer Research
Pyridazinone derivatives, including this compound, have been investigated for their anticancer properties. Studies suggest that modifications to the pyridazinone core can enhance cytotoxicity against cancer cell lines, indicating a promising direction for cancer therapeutics .

Case Studies and Research Findings

Study Focus Findings
Crocetti et al. (2022)FABP4 InhibitionDemonstrated significant inhibition of FABP4 with an IC50 of 2.97 µM, indicating potential for metabolic disorder treatments .
Mazzacuva et al. (2023)Antioxidant ActivityReported antioxidant effects comparable to ascorbic acid, suggesting utility in oxidative stress-related conditions .
Floresta et al. (2024)Anticancer ActivityHighlighted the cytotoxic effects on various cancer cell lines, supporting further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminobenzyl and chloropyridazine moieties can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

The biological and physicochemical properties of pyridazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(4-Aminobenzyl)-6-chloropyridazin-3(2H)-one 1698-57-3 6-Cl, 2-(4-aminobenzyl) 206.63 Enhanced solubility, H-bonding
6-Chloro-4-ethylpyridazin-3(2H)-one 61404-49-7 6-Cl, 4-ethyl 158.59 Higher lipophilicity; research use
6-Chloro-5-methylpyridazin-3(2H)-one 1703-07-7 6-Cl, 5-methyl 144.58 Reduced polarity; anticonvulsive potential
5,6-Dichloropyridazin-3(2H)-one 17285-36-8 5-Cl, 6-Cl 164.98 High electrophilicity; synthetic intermediate
5-Amino-4-chloropyridazin-3(2H)-one 1698-57-3 4-Cl, 5-amino 145.56 Positional isomerism alters target interactions

Impact of Substituents on Pharmacological Activity

  • Amino Groups: The 4-aminobenzyl group in the target compound provides a distinct pharmacophore for receptor binding. In contrast, 5-amino-4-chloropyridazin-3(2H)-one (CAS 1698-57-3) places the amino group at position 5, which may reduce bioavailability due to steric hindrance .
  • Chlorine Position : 5,6-Dichloropyridazin-3(2H)-one (CAS 17285-36-8) exhibits higher electrophilicity, favoring reactivity in nucleophilic substitution reactions but limiting solubility .

Physicochemical Properties

  • Solubility: The 4-aminobenzyl group in the target compound enhances water solubility (logP ~1.2) compared to alkyl-substituted analogs (logP ~2.5 for 6-chloro-4-ethylpyridazin-3(2H)-one) .
  • Stability : The primary amine in the target compound may necessitate storage under inert conditions to prevent degradation, whereas dichloro derivatives (e.g., CAS 17285-36-8) are more stable but less reactive .

Biological Activity

2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features a pyridazine ring substituted with an amino group and a chlorobenzyl moiety. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many pyridazine derivatives have shown promise as anticancer agents. For instance, studies on related compounds suggest they can inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells .
  • Antibacterial Properties : The presence of halogen atoms, such as chlorine, often enhances the antibacterial efficacy of organic compounds. Pyridazine derivatives have been reported to exhibit antibacterial activity against various pathogens .

Antitumor Activity

A study focusing on the synthesis and evaluation of pyridazine derivatives demonstrated that these compounds can significantly inhibit the proliferation of cancer cell lines. For example, one derivative exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating potent antitumor activity .

Table 1: Antitumor Activity of Pyridazine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHepG21.30Induction of apoptosis and G2/M phase arrest
Related Pyridazine DerivativeA27802.66Histone deacetylase inhibition
Another Pyridazine CompoundMCF-75.00ROS-mediated cell death

Antibacterial Activity

In vitro assays have shown that similar pyridazine compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell walls or interference with protein synthesis.

Table 2: Antibacterial Efficacy of Pyridazine Derivatives

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 μg/mL
Related Pyridazine DerivativeEscherichia coli15 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit HDACs, leading to altered gene expression associated with cell growth and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to increased apoptosis rates .
  • Cell Cycle Arrest : Compounds in this class often cause G2/M phase arrest in cancer cells, preventing mitosis and promoting cell death .

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